Allopregnane-3beta,17alpha-diol-20-one 3-acetate
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Overview
Description
Allopregnane-3beta,17alpha-diol-20-one 3-acetate is a synthetic derivative of allopregnanolone, a neurosteroid that plays a crucial role in modulating the activity of the central nervous system. This compound is known for its potential therapeutic applications, particularly in the fields of neurology and endocrinology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Allopregnane-3beta,17alpha-diol-20-one 3-acetate can be synthesized from allopregnan-3beta-ol-20-one 3-acetate through a series of chemical reactions. The process involves the acetylation of allopregnan-3beta-ol-20-one using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 1-2 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Allopregnane-3beta,17alpha-diol-20-one 3-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Allopregnane-3beta,17alpha-diol-20-one 3-acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in modulating the activity of GABA receptors in the brain.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as anxiety, depression, and epilepsy.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Allopregnane-3beta,17alpha-diol-20-one 3-acetate exerts its effects by modulating the activity of GABA receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to a calming effect on the brain. The compound interacts with specific binding sites on the GABA receptor complex, resulting in increased chloride ion influx and hyperpolarization of neurons .
Comparison with Similar Compounds
Similar Compounds
Allopregnanolone: A naturally occurring neurosteroid with similar effects on
Properties
CAS No. |
5456-44-0 |
---|---|
Molecular Formula |
C23H36O4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H36O4/c1-14(24)23(26)12-9-20-18-6-5-16-13-17(27-15(2)25)7-10-21(16,3)19(18)8-11-22(20,23)4/h16-20,26H,5-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
TVQDBRRFOFGWDS-LQHFQCQCSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Origin of Product |
United States |
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